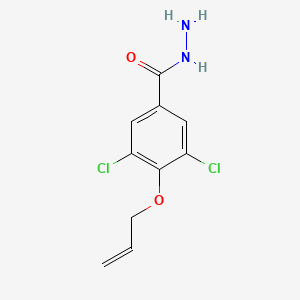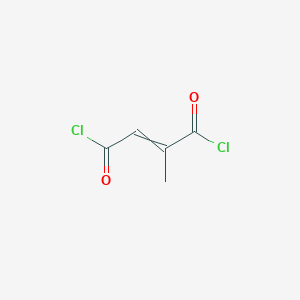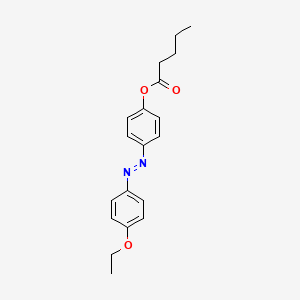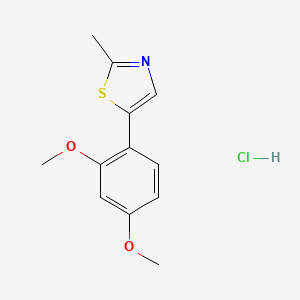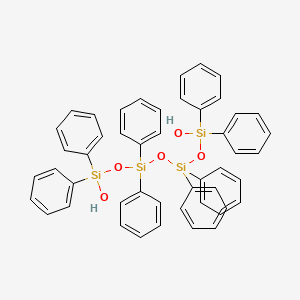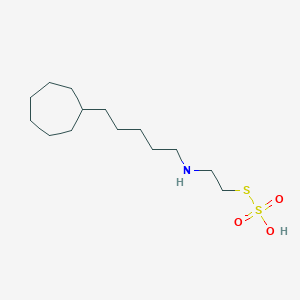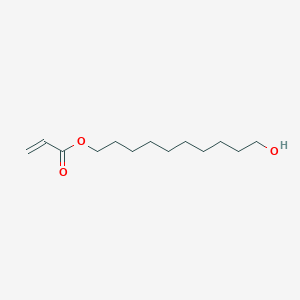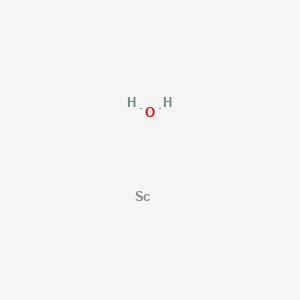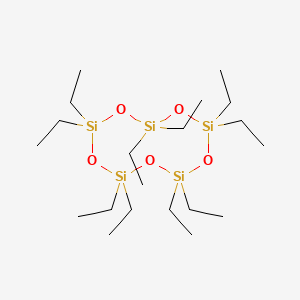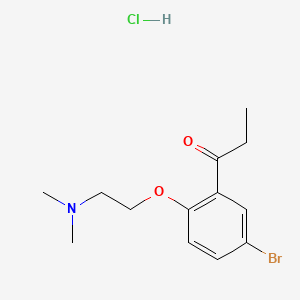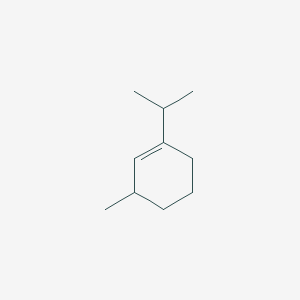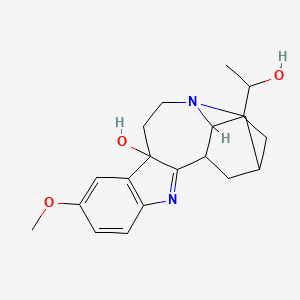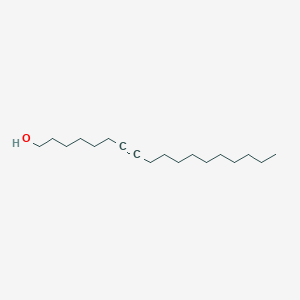
Octadec-7-YN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-7-YN-1-OL: is a long-chain alkyne alcohol with the molecular formula C18H34O . It is characterized by the presence of a triple bond at the 7th carbon and a hydroxyl group at the 1st carbon. This compound is part of the broader class of fatty alcohols, which are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Alkyne Addition Reaction: One common method for synthesizing Octadec-7-YN-1-OL involves the addition of an alkyne to a suitable precursor. This reaction typically requires a catalyst such as palladium or nickel and is carried out under controlled temperature and pressure conditions.
Reduction of Alkynes: Another method involves the reduction of octadec-7-ynoic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). This process converts the alkyne group into an alcohol group.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Octadec-7-YN-1-OL can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with metal catalysts, LiAlH4, NaBH4.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds, ethers.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: Octadec-7-YN-1-OL is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in studies related to lipid metabolism and enzyme interactions due to its structural similarity to natural fatty alcohols.
Medicine:
Drug Development: this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
Surfactants and Emulsifiers: The compound is used in the production of surfactants and emulsifiers for various industrial applications, including cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of Octadec-7-YN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. The alkyne group can undergo various chemical transformations, making it a versatile intermediate in biochemical pathways.
Comparaison Avec Des Composés Similaires
Octadecanol: A saturated fatty alcohol with no triple bond.
Octadec-9-en-1-ol: An unsaturated fatty alcohol with a double bond at the 9th carbon.
Octadec-7-en-1-ol: An unsaturated fatty alcohol with a double bond at the 7th carbon.
Uniqueness:
Triple Bond: The presence of a triple bond at the 7th carbon distinguishes Octadec-7-YN-1-OL from other similar compounds, providing unique reactivity and chemical properties.
Versatility: The combination of the hydroxyl group and the alkyne group makes it a versatile compound for various chemical reactions and applications.
Propriétés
Numéro CAS |
17643-37-7 |
|---|---|
Formule moléculaire |
C18H34O |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
octadec-7-yn-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h19H,2-10,13-18H2,1H3 |
Clé InChI |
CBALGYBEIXFWMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC#CCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


